Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Miboplatin, also known as DWA 2114R, is a platinum-based compound developed for cancer treatment. It is an alkylating agent that reached phase III clinical trials in Japan. Despite its promising anticancer activity, it did not show significant advantages over cisplatin, leading to the discontinuation of its development for treating breast, ovarian, and prostate cancers .
Mechanism of Action
Target of Action
The primary targets of Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine are DNA molecules within the cell . The compound forms adducts with DNA, which activate several cellular processes that mediate the cytotoxicity of these platinum drugs .
Mode of Action
The compound interacts with its DNA targets by forming platinum-DNA adducts . These adducts cause changes in the DNA structure, which can interfere with DNA replication and transcription . This interaction leads to DNA damage, triggering cell-cycle checkpoints and arrest, DNA repair mechanisms, and ultimately cell death .
Biochemical Pathways
The compound affects several biochemical pathways. Upon entering the cell, it forms adducts with DNA, which activate pathways involved in DNA damage signaling . This leads to the activation of cell-cycle checkpoints, halting the cell cycle to allow for DNA repair . If the damage is too severe and cannot be repaired, the cell undergoes programmed cell death or apoptosis .
Pharmacokinetics
This compound exhibits biphasic decay with first-order kinetics . Following administration, plasma levels of total platinum and ultrafilterable platinum (free platinum) decay with half-lives of 98 minutes and 87 minutes respectively . The major route of elimination is renal, with 65% of the administered platinum being excreted in the urine within 24 hours . The plasma clearance of free platinum correlates positively with glomerular filtration rates .
Result of Action
The result of the compound’s action is the induction of cell death. By forming adducts with DNA, the compound causes DNA damage that leads to cell-cycle arrest and activation of DNA repair mechanisms . If the damage is too severe to be repaired, the cell undergoes apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s water solubility can affect its distribution within the body . Additionally, the compound’s stability in plasma and urine can impact its pharmacokinetics and overall efficacy .
Biochemical Analysis
Biochemical Properties
Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine interacts with various biomolecules in biochemical reactions. It has been evaluated for its in vitro anticancer activity against three human A549, SK-OV-3, and HT-29 cancer cell lines
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Pharmacokinetic studies have been performed in patients receiving the compound as a 1-hr infusion without hydration or diuresis . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that it has less toxicity than cisplatin, allowing for high dosages
Preparation Methods
The preparation of miboplatin involves the use of cis-dinitrate ((1R, 2R)-1,2-cyclohexanediamine)platinum (II) as the starting material. This compound is reacted with myristate (CH3(CH2)12COOM, where M can be Na, K, or NH4) in purified water. The reaction is carried out at temperatures ranging from 10°C to 80°C for 0.5 to 8 hours. After the reaction, the mixture is cooled to room temperature, filtered, and dried to obtain miboplatin . This method is advantageous as it does not use toxic solvents like chloroform and is suitable for commercial production.
Chemical Reactions Analysis
Miboplatin undergoes various chemical reactions, including:
Oxidation: Miboplatin can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert miboplatin to its lower oxidation states.
Substitution: Miboplatin can undergo substitution reactions where ligands in the platinum complex are replaced by other ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with halides can produce halogenated platinum complexes.
Scientific Research Applications
Miboplatin has been extensively studied for its anticancer properties. It acts as a DNA alkylating agent, inhibiting DNA replication and transcription, leading to cell death. Its applications include:
Chemistry: Used as a model compound for studying platinum-based anticancer agents.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Industry: Potential use in developing new platinum-based drugs with improved efficacy and reduced side effects.
Comparison with Similar Compounds
Miboplatin is similar to other platinum-based anticancer agents such as cisplatin, carboplatin, and oxaliplatin. it has unique properties that distinguish it from these compounds:
Cisplatin: The first platinum-based anticancer drug, known for its high efficacy but also significant nephrotoxicity and other side effects.
Carboplatin: Developed as an analog of cisplatin with reduced nephrotoxicity and vomiting.
Oxaliplatin: Known for its effectiveness against colorectal cancer and reduced nephrotoxicity compared to cisplatin.
Miboplatin’s uniqueness lies in its specific ligand structure and its potential for reduced side effects compared to cisplatin. its development was discontinued due to a lack of significant advantages over existing drugs .
References
Properties
CAS No. |
103775-75-3 |
---|---|
Molecular Formula |
C11H18N2O4Pt |
Molecular Weight |
437.36 g/mol |
IUPAC Name |
cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine |
InChI |
InChI=1S/C6H8O4.C5H12N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-4-5-2-1-3-7-5;/h1-3H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2/p-2 |
InChI Key |
XXUHLUDUCZQMDI-UHFFFAOYSA-L |
SMILES |
C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |
Isomeric SMILES |
C1C[C@@H](NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |
Canonical SMILES |
C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |
Synonyms |
1,1-cyclobutanedicarboxylato(2-aminomethylpyrrolidine)platinum(II) 2-aminomethylpyrrolidine(1,1-cyclobutanedicarboxylatato)platinum II DW A 2114R DWA 2114 DWA 2114R DWA-2114 DWA-2114R |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.